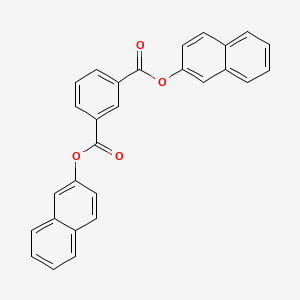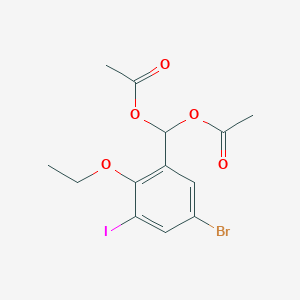
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate is an organic compound that features a complex structure with bromine, iodine, and ethoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate typically involves multi-step organic reactions. One common approach is to start with a phenyl ring substituted with bromine and iodine. The ethoxy group can be introduced through an etherification reaction, and the methanediyl diacetate group can be added via esterification. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The diacetate group can be hydrolyzed to form the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, iodine, and ethoxy groups can influence its binding affinity and specificity. The compound may act by modulating the activity of specific enzymes or by interfering with cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-methoxy-3-iodophenyl)methanediyl diacetate
- (5-Bromo-2-ethoxy-3-chlorophenyl)methanediyl diacetate
- (5-Bromo-2-ethoxy-3-fluorophenyl)methanediyl diacetate
Uniqueness
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate is unique due to the specific combination of bromine, iodine, and ethoxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and iodine can enhance its utility in various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H14BrIO5 |
|---|---|
Peso molecular |
457.05 g/mol |
Nombre IUPAC |
[acetyloxy-(5-bromo-2-ethoxy-3-iodophenyl)methyl] acetate |
InChI |
InChI=1S/C13H14BrIO5/c1-4-18-12-10(5-9(14)6-11(12)15)13(19-7(2)16)20-8(3)17/h5-6,13H,4H2,1-3H3 |
Clave InChI |
YXZPJUXXIPVPPP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1I)Br)C(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![(4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10885915.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10885917.png)
![5-methyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885924.png)
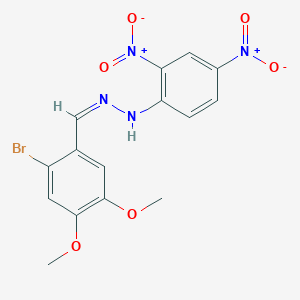
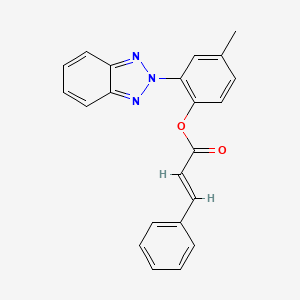
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10885932.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
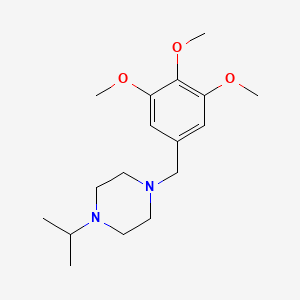
![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10885960.png)
